5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine
CAS No.: 1244948-94-4
Cat. No.: VC0171705
Molecular Formula: C14H19N3
Molecular Weight: 229.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1244948-94-4 |
|---|---|
| Molecular Formula | C14H19N3 |
| Molecular Weight | 229.327 |
| IUPAC Name | 5-tert-butyl-1-(4-methylphenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-12(14(2,3)4)9-13(15)16-17/h5-9H,1-4H3,(H2,15,16) |
| Standard InChI Key | STOLQKMGJOEKPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)N)C(C)(C)C |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine contains a pyrazole core with three key substituents strategically positioned to confer specific properties. The molecular architecture includes:
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A five-membered pyrazole ring with two nitrogen atoms forming the core structure
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A tert-butyl group (C(CH3)3) attached at position 5
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A p-tolyl group (4-methylphenyl) connected at position 1
This particular arrangement of functional groups contributes to the compound's chemical reactivity, solubility characteristics, and potential for further derivatization.
Identification Parameters
The compound is registered with multiple identification codes that facilitate its tracking in chemical databases and scientific literature:
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PubChem CID: 45480445
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CAS Registry Number: 1244948-94-4
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InChIKey: STOLQKMGJOEKPZ-UHFFFAOYSA-N
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SMILES Notation: CC1=CC=C(C=C1)N2C(=CC(=N2)N)C(C)(C)C
These identifiers ensure proper referencing and unambiguous identification in research contexts.
Physical and Chemical Properties
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine presents as a white crystalline solid under standard conditions . Its properties make it suitable for various chemical transformations and applications.
Physical Properties
Chemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 3.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Formal Charge | 0 | |
| Covalently-Bonded Unit Count | 1 |
The XLogP3-AA value of 3.6 indicates moderate lipophilicity, suggesting potential membrane permeability, which is relevant for pharmaceutical applications . The hydrogen bond donor and acceptor counts provide insight into the compound's potential for intermolecular interactions and solubility characteristics. With one hydrogen bond donor and two acceptors, the compound can participate in hydrogen bonding, affecting its solubility in various solvents and its interactions with biological targets .
Nomenclature and Alternative Identifications
Chemical Identifiers
For comprehensive identification, the following chemical identifiers are associated with this compound:
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InChI: InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-12(14(2,3)4)9-13(15)16-17/h5-9H,1-4H3,(H2,15,16)
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Creation Date in PubChem: 2010-06-03
Applications and Research Significance
Pharmaceutical Applications
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine serves as a key intermediate in pharmaceutical development, particularly for compounds with anti-inflammatory and analgesic properties . The pyrazole core is considered a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds including enzyme inhibitors and receptor modulators. The specific substitution pattern in this compound provides opportunities for creating derivatives with targeted pharmacological profiles .
Comparison with Related Compounds
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine belongs to a family of substituted pyrazoles that share similar structural features but exhibit different properties and applications based on the specific arrangement of substituents. Understanding the relationships between these compounds is important for structure-activity relationship studies and rational design of new derivatives.
The most notable related compound is 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS: 285984-25-0), which is an isomer with the tert-butyl group at position 3 and the amino group at position 5 . This positional isomerism can significantly affect the compound's chemical reactivity, biological activity, and physical properties.
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